molecular formula C12H18INO B13257107 [1-(4-Iodophenyl)ethyl](3-methoxypropyl)amine

[1-(4-Iodophenyl)ethyl](3-methoxypropyl)amine

Cat. No.: B13257107
M. Wt: 319.18 g/mol
InChI Key: MZVHCOWPCNLSRW-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)ethylamine is a secondary amine featuring a 4-iodophenyl group attached to an ethyl chain and a 3-methoxypropylamine moiety. This compound is of interest in medicinal chemistry, particularly in targeting epigenetic enzymes like G9a and DNMT1, as suggested by structural motifs in related compounds .

Properties

Molecular Formula

C12H18INO

Molecular Weight

319.18 g/mol

IUPAC Name

N-[1-(4-iodophenyl)ethyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C12H18INO/c1-10(14-8-3-9-15-2)11-4-6-12(13)7-5-11/h4-7,10,14H,3,8-9H2,1-2H3

InChI Key

MZVHCOWPCNLSRW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)I)NCCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)ethylamine typically involves the reaction of 4-iodoacetophenone with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 1-(4-Iodophenyl)ethylamine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Iodophenyl)ethylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)ethylamine involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with biological molecules, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Halogen-Substituted Analogues

  • 1-(4-Bromophenyl)ethylamine: Structural Difference: Bromine replaces iodine at the phenyl para position. Impact: Bromine’s smaller atomic radius and lower electronegativity reduce steric hindrance and electronic effects compared to iodine. This may decrease binding affinity to hydrophobic enzyme pockets but improve metabolic stability . Molecular Weight: Lower molecular weight (Br: ~80 vs.
  • {1-[4-(1H-Imidazol-1-yl)phenyl]ethyl}(3-methoxypropyl)amine :

    • Structural Difference : An imidazole ring replaces the iodine atom.
    • Impact : The imidazole introduces basicity (pKa ~7) and hydrogen-bonding capability, which could enhance interactions with charged residues in enzyme active sites. However, the lack of halogen may reduce hydrophobic interactions .

Methoxy-Substituted Analogues

  • 1-(3-Methoxyphenyl)propylamine: Structural Difference: Methoxy group at the meta position of the phenyl ring; methylamine replaces 3-methoxypropylamine. The shorter methylamine chain decreases polarity, possibly lowering solubility .
  • [3-(Dimethylamino)propyl][1-(4-methoxyphenyl)ethyl]amine: Structural Difference: Dimethylamino group replaces the methoxypropyl chain. This modification may shift activity toward different biological targets .

Heterocyclic and Alkyl Chain Variants

  • 4,4,5,5,5-Pentafluoro-3-hydroxy-1-(6-((3-methoxypropyl)amino)pyridin-3-yl)pent-2-en-1-one: Structural Difference: A pyridine ring and pentafluoro-hydroxyenone group are introduced. Impact: The fluorinated group enhances metabolic resistance and lipophilicity, while the pyridine ring enables π-π stacking interactions. This derivative may exhibit improved pharmacokinetics compared to the parent amine .
  • [3-(2-Methoxyethoxy)propyl][1-(2,4,5-trimethylphenyl)ethyl]amine: Structural Difference: Extended methoxyethoxy chain and trimethylphenyl group.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP* Solubility (mg/mL)
1-(4-Iodophenyl)ethylamine 345.23 3.2 0.15
1-(4-Bromophenyl)ethylamine 297.18 2.8 0.25
1-(3-Methoxyphenyl)propylamine 179.26 2.1 1.2

*Predicted using ChemAxon.

Biological Activity

The compound 1-(4-Iodophenyl)ethylamine , also known as a substituted phenethylamine, is a member of a class of compounds that have garnered interest in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound features an ethyl group attached to a 4-iodophenyl moiety and a propylamine chain with a methoxy group. The presence of iodine enhances its electronic properties, which may affect its interaction with biological targets.

Property Description
Molecular Formula C12H16I N O
Molecular Weight 291.17 g/mol
Solubility Soluble in organic solvents

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antitumor Activity: Many phenethylamines show promise as antitumor agents. They may inhibit cancer cell proliferation through various mechanisms.
  • Neurotransmitter Modulation: Compounds structurally related to 1-(4-Iodophenyl)ethylamine may influence neurotransmitter systems, particularly those involving serotonin and dopamine.
  • Antimicrobial Properties: Some derivatives have demonstrated activity against bacterial and fungal strains.

The specific mechanisms through which 1-(4-Iodophenyl)ethylamine exerts its effects are still under investigation. However, several potential pathways include:

  • Receptor Binding: The compound may bind to various receptors in the central nervous system, modulating neurotransmitter activity.
  • Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, affecting cellular functions and proliferation.

Case Studies and Research Findings

  • Antitumor Activity Study:
    A series of methoxy-substituted phenethylamines were tested for their anticancer properties against human breast cancer cell lines (MDA-MB-468 and MCF-7). The study found that certain derivatives exhibited significant growth inhibition with GI50 values below 1 µM, suggesting potential for further development as therapeutic agents in oncology .
  • Neurotransmitter Interaction:
    Research has indicated that similar compounds can act as serotonin reuptake inhibitors. A comparative study showed that modifications in the alkyl chain significantly influenced binding affinity to serotonin transporters, suggesting that 1-(4-Iodophenyl)ethylamine could have similar effects.
  • Antimicrobial Studies:
    In vitro tests against various bacterial strains revealed that certain analogs possess notable antibacterial properties. The presence of the methoxy group was linked to increased efficacy against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

Understanding the biological activity of 1-(4-Iodophenyl)ethylamine can be enhanced by comparing it with structurally similar compounds:

Compound Name Structure Characteristics Unique Features
4-IodoanilineIodine-substituted anilineKnown for its use in dye synthesis
3-MethoxyphenethylamineMethoxy group on a phenethylamineExhibits stimulant properties
N,N-Diethyl-3-methoxybenzamineDiethyl derivative with methoxy substitutionPotential antidepressant effects

These comparisons illustrate how structural modifications can influence biological activity and therapeutic potential.

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